

Application Notes and Protocols for di-Pal-MTO

Stock Solution Preparation

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Compound of Interest

Compound Name: *di-Pal-MTO*

Cat. No.: *B11935996*

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Introduction

di-Pal-MTO is a lipophilic compound derived from the anticancer agent mitoxantrone (MTO) and palmitoleic acid.^{[1][2]} It is utilized in the development of nanoparticle-based drug delivery systems, particularly for enhancing the cellular uptake of siRNA and augmenting anticancer activity.^{[1][2][3]} When combined with mono-Pal-MTO in a 1:1 molar ratio, it forms nanoparticles effective for siRNA delivery.^{[1][3]} Proper preparation of **di-Pal-MTO** stock solutions is a critical first step for ensuring the reproducibility and success of downstream applications. This document provides a detailed protocol for the preparation, storage, and handling of **di-Pal-MTO** stock solutions.

Quantitative Data Summary

The following table summarizes the key quantitative information for preparing **di-Pal-MTO** stock solutions.

Parameter	Value	Source
Molecular Weight	917.27 g/mol	[1]
CAS Number	1349197-90-5	[1]
Appearance	Solid	[1]
Color	Dark purple to black	[1]
Recommended Solvent	Dimethyl sulfoxide (DMSO), newly opened	[1]
Solubility in DMSO	10 mg/mL (10.90 mM)	[1]
Stock Solution Storage	-80°C for up to 6 months; -20°C for up to 1 month	[1]

Experimental Protocol: Preparation of a 10 mM di-Pal-MTO Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **di-Pal-MTO** in DMSO.

Materials:

- **di-Pal-MTO** solid powder
- Anhydrous/low-moisture Dimethyl sulfoxide (DMSO)
- Sterile, RNase-free microcentrifuge tubes or vials
- Calibrated analytical balance
- Ultrasonic bath
- Vortex mixer
- Calibrated micropipettes and sterile, RNase-free tips

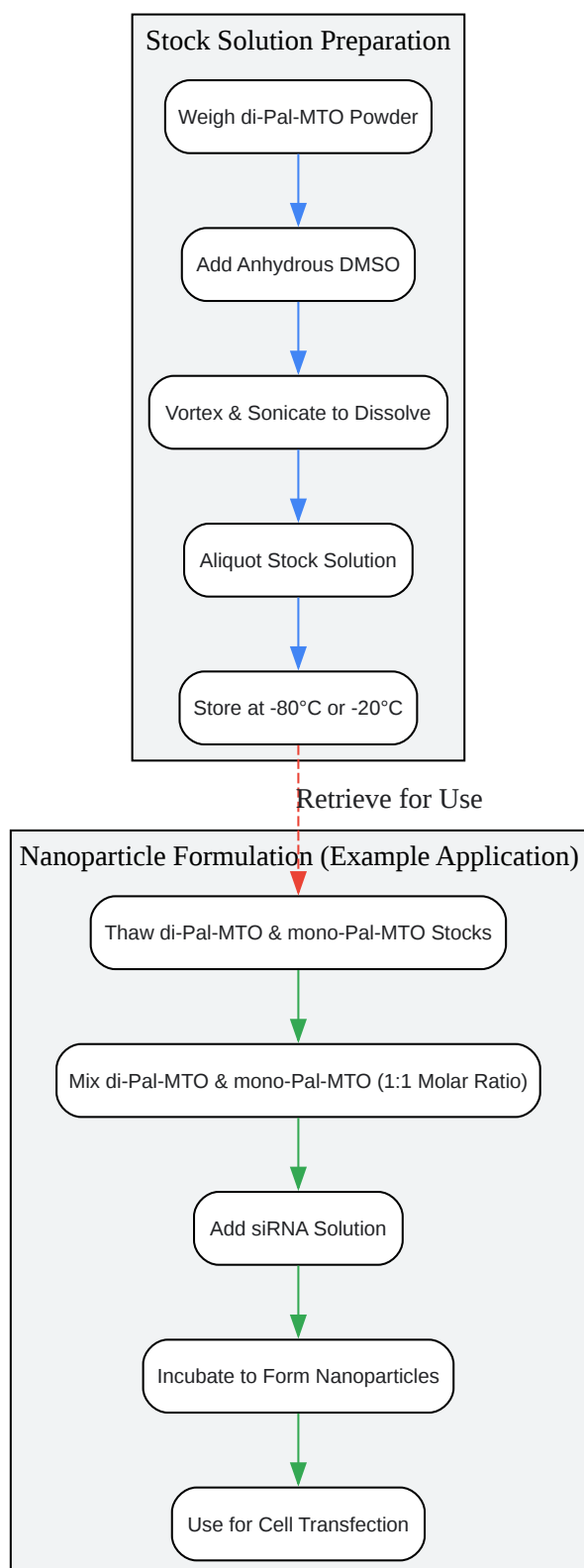
Procedure:

- **Aseptic Technique:** Perform all steps in a clean, sterile environment (e.g., a laminar flow hood) to prevent contamination, especially if the stock solution will be used for cell culture experiments.
- **Equilibration:** Allow the vial of **di-Pal-MTO** powder to equilibrate to room temperature before opening to prevent condensation of moisture.
- **Weighing:** Accurately weigh the desired amount of **di-Pal-MTO** powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 9.17 mg of **di-Pal-MTO**.
- **Dissolution:**
 - Transfer the weighed **di-Pal-MTO** powder to a sterile microcentrifuge tube or vial.
 - Add the appropriate volume of fresh, anhydrous DMSO. For a 10 mM solution with 9.17 mg of **di-Pal-MTO**, add 1 mL of DMSO.
 - Tightly cap the tube/vial.
- **Solubilization:**
 - Vortex the mixture vigorously for 1-2 minutes.
 - Place the tube/vial in an ultrasonic bath and sonicate until the **di-Pal-MTO** is completely dissolved.^[1] Visual inspection should confirm a clear solution with no visible particulates. Note that hygroscopic DMSO can significantly impact solubility; therefore, using a newly opened bottle is crucial.^[1]
- **Aliquoting and Storage:**
 - To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, RNase-free microcentrifuge tubes.
 - Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
 - For long-term storage (up to 6 months), store the aliquots at -80°C.^[1]

- For short-term storage (up to 1 month), store the aliquots at -20°C.[1]
- Always protect the stock solution from light and moisture.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from preparing the **di-Pal-MTO** stock solution to its application in forming siRNA-loaded nanoparticles.



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Caption: Workflow for **di-Pal-MTO** stock preparation and nanoparticle formulation.

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